2-{3-[(2-Ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol
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Overview
Description
2-{3-[(2-Ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol is a complex organic compound belonging to the class of imidazo[1,2-a]pyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2-Ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium methoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(2-Ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation reactions using bromine or iodine are typical examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in chloroform.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazines, which can exhibit different biological activities and properties .
Scientific Research Applications
2-{3-[(2-Ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{3-[(2-Ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.
Imidazo[1,2-a]pyrazine: Similar in structure but may exhibit different biological activities due to variations in the substituents.
Uniqueness
2-{3-[(2-Ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol is unique due to its specific substitution pattern, which can lead to distinct biological activities and properties. Its ability to interact with specific molecular targets makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C21H20N4O |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-[3-(2-ethyl-6-methylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol |
InChI |
InChI=1S/C21H20N4O/c1-3-15-8-6-7-14(2)19(15)24-21-20(16-9-4-5-10-17(16)26)23-18-13-22-11-12-25(18)21/h4-13,24,26H,3H2,1-2H3 |
InChI Key |
BOGJBWPYHUJDQL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC2=C(N=C3N2C=CN=C3)C4=CC=CC=C4O)C |
Origin of Product |
United States |
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